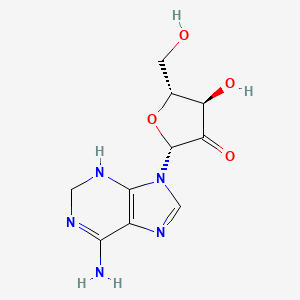![molecular formula C15H10I2N2O9 B13839913 3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)
3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid: is a complex organic compound with the molecular formula C15H10I2N2O9 and a molecular weight of 616.06 g/mol . This compound is characterized by the presence of hydroxy, dinitrophenoxy, and diiodo groups attached to a benzene ring, making it a unique and highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid typically involves multiple steps, starting from simpler aromatic compounds. The process generally includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Iodination: Addition of iodine atoms to specific positions on the benzene ring.
Hydroxylation: Introduction of hydroxy groups.
Coupling Reactions: Formation of the phenoxy linkage.
Final Hydroxylation and Carboxylation: Introduction of the alpha-hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, iodination, and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of new functionalized aromatic compounds.
Scientific Research Applications
alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for specialized chemicals.
Mechanism of Action
The mechanism of action of alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and redox reactions, respectively, affecting various biological processes. The diiodo groups may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzeneacetic Acid
- alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenebutanoic Acid
Uniqueness
alpha-Hydroxy-4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodo-benzenepropanoic Acid is unique due to its specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10I2N2O9 |
|---|---|
Molecular Weight |
616.06 g/mol |
IUPAC Name |
2-hydroxy-3-[4-(4-hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H10I2N2O9/c16-8-1-6(3-12(20)15(22)23)2-9(17)14(8)28-7-4-10(18(24)25)13(21)11(5-7)19(26)27/h1-2,4-5,12,20-21H,3H2,(H,22,23) |
InChI Key |
NGLJVTTZDWZXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])I)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)



![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)


